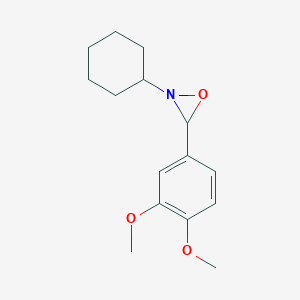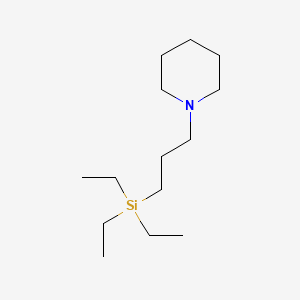
Piperidine, 1-(3-(triethylsilyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3-(triethylsilyl)propyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(triethylsilyl)propyl)- typically involves the reaction of piperidine with a triethylsilyl reagent under controlled conditions. One common method is the hydrosilylation of an allyl piperidine derivative using a platinum catalyst. The reaction is carried out under an inert atmosphere, usually at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale synthesis with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 1-(3-(triethylsilyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction typically produces more saturated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, Piperidine, 1-(3-(triethylsilyl)propyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of silyl groups on biological activity. It serves as a model compound for investigating the interactions between silyl groups and biological molecules .
Medicine: In medicine, derivatives of Piperidine, 1-(3-(triethylsilyl)propyl)- are explored for their potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of Piperidine, 1-(3-(triethylsilyl)propyl)- involves its interaction with molecular targets through the triethylsilyl group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, lacking the triethylsilyl group.
Pyrrolidine: A five-membered ring analog of piperidine.
Piperazine: Contains two nitrogen atoms in the ring structure.
Uniqueness: Piperidine, 1-(3-(triethylsilyl)propyl)- is unique due to the presence of the triethylsilyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
20723-21-1 |
|---|---|
Formule moléculaire |
C14H31NSi |
Poids moléculaire |
241.49 g/mol |
Nom IUPAC |
triethyl(3-piperidin-1-ylpropyl)silane |
InChI |
InChI=1S/C14H31NSi/c1-4-16(5-2,6-3)14-10-13-15-11-8-7-9-12-15/h4-14H2,1-3H3 |
Clé InChI |
HIOWBGABQGNJJL-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCCN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
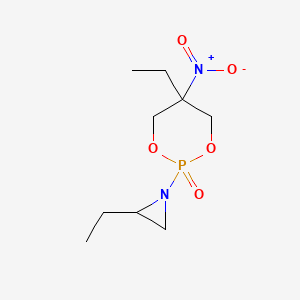
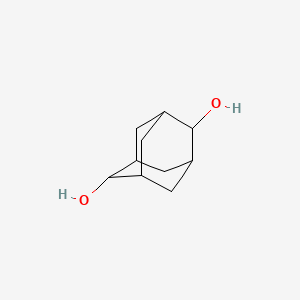
![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)

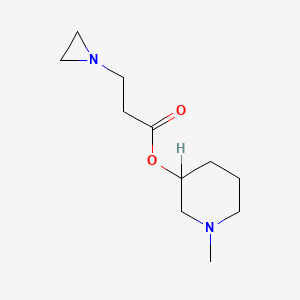
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)


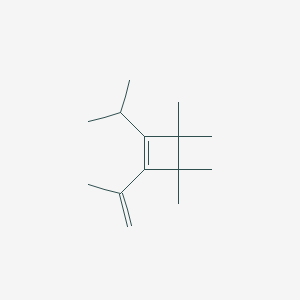
![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
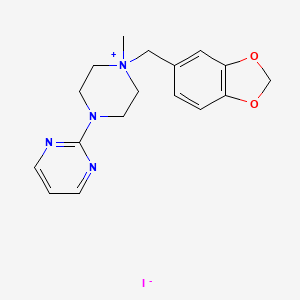
![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)
